molecular formula C10H7F3N2O B1585844 N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide CAS No. 97760-99-1

N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1585844
CAS RN: 97760-99-1
M. Wt: 228.17 g/mol
InChI Key: FHKLGEQKLMMVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the CAS Number 97760-99-1 . It has a molecular weight of 228.17 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “N-[4-(Trifluoromethyl)phenyl]acetamide” involves the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .


Molecular Structure Analysis

The molecular formula of “N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide” is C10H7F3N2O . The InChI key is FHKLGEQKLMMVCZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide” is a solid at 20 degrees Celsius . It has a molecular weight of 254.21 . The compound appears as a white to almost white powder or crystal . The melting point ranges from 141.0 to 145.0 degrees Celsius .

Scientific Research Applications

1. Synthesis and Characterization in Organic Chemistry

N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide and its derivatives have been explored in the synthesis of novel organic compounds. For instance, the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as a primary compound are notable. These novel compounds have been analyzed using elemental analysis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, indicating a broad interest in their structural and chemical properties (Yang Man-li, 2008).

2. Role in Heterocyclic Synthesis

N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide acts as a synthon in the synthesis of various heterocyclic compounds. The substance has been used as a building block for synthesizing polyfunctionalized heterocyclic compounds, showcasing its versatility and reactivity in organic synthesis (Moustafa A. Gouda, 2014).

3. Potential in Antimicrobial Research

Several studies have investigated the antimicrobial potential of compounds derived from N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. For example, research focusing on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents has been conducted. This study highlights the compound's potential in developing new antibacterial and antifungal agents (E. Darwish et al., 2014).

4. Electrophore Reagent in Trace Organic Analysis

N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide derivatives have been used in trace organic analysis. A specific derivative, Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride (AMACE1), has shown significant potential as an electrophore reagent in detecting oxidative sugar damage to DNA. This application demonstrates the compound's utility in detailed chemical analysis and potential biomedical applications (R. Lu, R. Giese, 2000).

5. Computational and Biological Interaction Studies

The compound has been a subject of computational and biological interaction studies. For example, research has been done on the structural parameters, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide. These studies involve molecular docking to investigate the compound's potential in addressing fungal and cancer activities (G. Bharathy et al., 2021).

Safety And Hazards

“N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6(16)15-8-3-2-7(5-14)9(4-8)10(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKLGEQKLMMVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371567
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide

CAS RN

97760-99-1
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97760-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Cyano-3'-(trifluoromethyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide

Citations

For This Compound
3
Citations
J Dong, J Zhang, Z Li, S Asnake, D Zhang… - Medicinal Chemistry …, 2019 - Springer
Androgen receptor (AR) signaling is often activated in prostate cancer (PCa) cells, and blockage of this signaling by AR antagonists is an important strategy in PCa therapy. In this study, …
Number of citations: 4 link.springer.com
F Ran, Y Liu, S Yu, K Guo, W Tang, X Chen, G Zhao - Bioorganic Chemistry, 2020 - Elsevier
Ibrutinib (IBN), a first-in-class BTK-inhibitor, was approved by the FDA for the treatment of mantle cell lymphoma (MCL). Although IBN shows excellent performance as an anti-lymphoma …
Number of citations: 22 www.sciencedirect.com
F Ran, Y Liu, G Zhao - Medicinal Chemistry Research, 2022 - Springer
Abstract Development of Bruton’s tyrosine kinase (BTK) inhibitors is of great value and significance in the treatment of B-cell malignancies and autoimmune diseases. Herein, a novel …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.